[4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide

Catalog No.
S15683463
CAS No.
M.F
C26H24Br2P+
M. Wt
527.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Bromomethyl)benzyl](triphenyl)phosphonium brom...

Product Name

[4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide

IUPAC Name

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;hydrobromide

Molecular Formula

C26H24Br2P+

Molecular Weight

527.2 g/mol

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;

InChI Key

KUXBEOGHKWNPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.Br

The compound 4-(Bromomethyl)benzylphosphonium bromide is a quaternary ammonium salt characterized by a phosphonium center bonded to a triphenyl group and a benzyl moiety containing a bromomethyl substituent. This compound is notable for its potential applications in organic synthesis and biological studies due to its unique structural features, which include a positively charged phosphonium ion and a bromomethyl group that can participate in further

The reactivity of 4-(Bromomethyl)benzylphosphonium bromide can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. For instance, this compound can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives. Additionally, the phosphonium ion can participate in reactions such as:

  • Alkylation reactions: The bromine atom can be substituted by other nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Cyclization reactions: In the presence of suitable conditions, the compound may also engage in cyclization processes, forming cyclic structures that are valuable in medicinal chemistry.

Research indicates that compounds containing phosphonium groups often exhibit significant biological activity. The biological relevance of 4-(Bromomethyl)benzylphosphonium bromide is primarily linked to its ability to interact with cellular components. Studies suggest that phosphonium salts can influence mitochondrial function and may possess antitumor properties due to their ability to accumulate in mitochondria selectively. Furthermore, the structure-activity relationship (SAR) analysis highlights how modifications to the benzyl or phosphonium moieties can enhance or diminish biological effects, making this compound a candidate for further pharmacological exploration .

The synthesis of 4-(Bromomethyl)benzylphosphonium bromide typically involves a multi-step process:

  • Formation of the Phosphonium Salt: Triphenylphosphine is reacted with an appropriate alkyl halide (in this case, 4-bromomethylbenzyl bromide) under reflux conditions in an organic solvent like dichloromethane or acetone.
  • Precipitation of the Bromide Salt: Upon completion of the reaction, the product is precipitated out by adding a non-polar solvent such as diethyl ether.
  • Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 4-(Bromomethyl)benzylphosphonium bromide.

This compound has several notable applications:

  • Organic Synthesis: It serves as an effective reagent for synthesizing complex organic molecules due to its electrophilic nature.
  • Biological Research: Its ability to target mitochondria makes it useful for studying mitochondrial function and exploring potential therapeutic agents against cancer.
  • Material Science: It may also find applications in developing phosphonium-based materials with unique electronic properties.

Interaction studies involving 4-(Bromomethyl)benzylphosphonium bromide focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations, which predict how this compound interacts with specific proteins or enzymes.
  • In vitro assays, which evaluate its cytotoxicity against different cell lines and its mechanism of action at the cellular level.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound in biological systems .

Several compounds share structural similarities with 4-(Bromomethyl)benzylphosphonium bromide, particularly those containing phosphonium groups or benzyl moieties. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
TriphenylphosphinePhosphorus center with three phenyl groupsBase structure without alkyl substituents
Benzyltriphenylphosphonium chlorideBenzyl group attached to triphenylphosphoniumLacks bromomethyl functionality
4-(Chloromethyl)benzyl(triphenyl)phosphoniumChlorine instead of bromineDifferent halogen affects reactivity
4-(Iodomethyl)benzyl(triphenyl)phosphoniumIodine substituentHigher reactivity due to better leaving group

The presence of the bromomethyl group in 4-(Bromomethyl)benzylphosphonium bromide distinguishes it from these similar compounds by enabling specific nucleophilic substitution reactions that are not possible with other halogens like chlorine or iodine.

Hydrogen Bond Donor Count

1

Exact Mass

526.99619 g/mol

Monoisotopic Mass

524.99824 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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